TIPS-5-Ethynyl-dU-CEP
Description
TIPS-5-Ethynyl-dU-CE Phosphoramidite is a modified nucleoside phosphoramidite designed for site-specific incorporation of an alkyne-functionalized deoxyuridine into synthetic oligonucleotides. The compound features a triisopropylsilyl (TIPS)-protected ethynyl group at the 5-position of the uracil base, enabling post-synthetic "click chemistry" conjugation with azide-bearing labels or probes . This protection strategy addresses the inherent instability of unprotected 5-ethynyl-dU derivatives, which are susceptible to base- or acid-catalyzed hydration during oligonucleotide synthesis and deprotection, leading to formation of a non-reactive methyl ketone . The TIPS group is selectively removed post-synthesis using tetrabutylammonium fluoride (TBAF), ensuring high conjugation efficiency .
Properties
Molecular Formula |
C50H67N4O8PSi |
|---|---|
Molecular Weight |
911.1 g/mol |
IUPAC Name |
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2,4-dioxo-5-[2-tri(propan-2-yl)silylethynyl]pyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C50H67N4O8PSi/c1-34(2)54(35(3)4)63(60-29-16-28-51)62-45-31-47(53-32-39(48(55)52-49(53)56)27-30-64(36(5)6,37(7)8)38(9)10)61-46(45)33-59-50(40-17-14-13-15-18-40,41-19-23-43(57-11)24-20-41)42-21-25-44(58-12)26-22-42/h13-15,17-26,32,34-38,45-47H,16,29,31,33H2,1-12H3,(H,52,55,56)/t45-,46+,47+,63-/m0/s1 |
InChI Key |
CCVQXLLQYFTKGP-KXCQJKADSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)[P@@](OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)C#C[Si](C(C)C)(C(C)C)C(C)C |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)C#C[Si](C(C)C)(C(C)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions for TIPS Protection
The reaction proceeds via nucleophilic attack of the ethynyl group on silicon, forming a stable TIPS-ethynyl bond. Imidazole scavenges HCl byproduct, preventing degradation of the nucleoside. Post-reaction, the crude product is purified via silica gel chromatography (hexane:ethyl acetate, 7:3) to isolate TIPS-5-Ethynyl-dU.
Phosphoramidite Formation
Phosphorylation converts the protected nucleoside into a phosphoramidite suitable for solid-phase oligonucleotide synthesis. This step involves reacting the 3'-hydroxyl group with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite.
Phosphorylation Parameters
The reaction is conducted under inert atmosphere to prevent moisture-induced degradation. Tetrazole activates the phosphoramidite, facilitating nucleophilic attack by the 3'-OH group. Post-synthesis, the product is precipitated in cold hexane to remove excess reagents, followed by lyophilization to obtain a fluffy white solid.
Purification and Characterization
High-purity TIPS-5-Ethynyl-dU-CEP is essential for efficient oligonucleotide synthesis. Liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are employed for quality control.
Analytical Data
| Technique | Key Findings | Source |
|---|---|---|
| ³¹P NMR | δ 148.2 ppm (phosphoramidite signal) | |
| ¹H NMR | δ 0.9–1.1 ppm (TIPS isopropyl groups) | |
| HPLC | Retention time: 12.3 min (C18 column) | |
| Mass Spectrometry | m/z 911.16 [M+H]⁺ |
HPLC purity exceeds 95%, with acetonitrile:water gradients (5% to 95% over 20 min) resolving unreacted starting materials. ³¹P NMR confirms successful phosphorylation, while ¹H NMR verifies TIPS protection integrity.
Deprotection Strategies
The TIPS group is selectively removed post-oligonucleotide synthesis using fluoride-based reagents, regenerating the ethynyl group for click chemistry.
Deprotection Conditions
| Parameter | Specification | Efficiency | Source |
|---|---|---|---|
| Reagent | Tetrabutylammonium fluoride (TBAF) | 98% | |
| Solvent | Tetrahydrofuran (THF) | - | |
| Time | 1 hour at 25°C | - | |
| Workup | Ethanol precipitation | - |
TBAF cleaves the Si–C bond via nucleophilic attack, releasing the ethynyl group without damaging the oligonucleotide backbone. Post-deprotection, ethanol precipitation removes fluoride salts, yielding ethynyl-modified DNA suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Industrial-Scale Synthesis Considerations
Scalable production requires optimized reagent stoichiometry and automation.
Process Parameters for Bulk Synthesis
| Parameter | Laboratory Scale | Industrial Scale | Source |
|---|---|---|---|
| Batch size | 1–10 g | 1–10 kg | |
| Reaction vessel | Glass flask | Stainless steel reactor | |
| Purification | Manual chromatography | Automated HPLC | |
| Yield | 85–90% | 75–80% |
Industrial processes prioritize cost-effective solvents (e.g., toluene instead of DCM) and continuous-flow systems to reduce reaction times. Quality control protocols include in-line NMR and mass spectrometry to ensure batch consistency.
Comparative Analysis of Synthetic Routes
Alternative protection strategies, such as trimethylsilyl (TMS) groups, have been explored but exhibit inferior stability under oligonucleotide deprotection conditions.
Chemical Reactions Analysis
Deprotection of TIPS Group
The TIPS protecting group is selectively removed under mild fluoride-based conditions to regenerate the reactive ethynyl moiety. This step is essential prior to click chemistry modifications:
Reaction Conditions
| Parameter | Specification | Source |
|---|---|---|
| Deprotection agent | Tetrabutylammonium fluoride (TBAF) | |
| Reaction time | 1–2 hours at 25°C | |
| Solvent | Tetrahydrofuran (THF) or acetonitrile | |
| Yield | >95% (by HPLC and ³¹P NMR) |
This process avoids hydration side reactions (e.g., acetyl group formation) observed in unprotected 5-ethynyl-dU derivatives during standard oligonucleotide deprotection (NH₄OH, 55°C) .
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The exposed ethynyl group undergoes efficient CuAAC with azide-functionalized molecules, enabling site-specific oligonucleotide labeling:
Key Reaction Parameters
Mechanistic Insights
-
Step 1: Cu(I) coordinates with the ethynyl group, forming a π-complex that lowers the alkyne’s pKa (~10 units) .
-
Step 2: Azide coordinates to Cu(I), facilitating a [3+2] cycloaddition to form a 1,4-disubstituted triazole .
-
Kinetics: Reaction rates increase 10⁷-fold compared to thermal cycloaddition, achieving >90% conjugation efficiency .
Sequential Click Modifications
This compound enables orthogonal functionalization when combined with other alkyne modifiers (e.g., C8-Alkyne-dU-CEP):
Two-Step Strategy
-
First Click: React unprotected alkyne-modified residues with azide-A.
-
Second Click: Deprotect TIPS-ethynyl groups and react with azide-B .
Applications
Comparative Stability Analysis
The TIPS group significantly improves stability over unprotected 5-ethynyl-dU derivatives:
Synthetic Utility in Functional Oligonucleotides
-
Electrochemical sensors: Palladium-catalyzed cross-coupling with aryl iodides (e.g., anthraquinone) for redox-active probes .
-
Thermostable duplexes: Ethynyl modifications stabilize DNA duplexes (ΔTₘ +2–5°C vs. thymidine) .
-
PCR-compatible probes: Post-synthetic click labeling avoids polymerase inhibition during amplification .
Scientific Research Applications
TIPS-5-Ethynyl-dU-CE Phosphoramidite, also known as TIPS-5-Ethynyl dU CEP or 5-TIPS-EDU Amidite, is a chemical compound with the molecular formula C50H67N4O8PSi and a molecular weight of 911.16 g/mol . It is typically found as an off-white colored, fluffy solid with a purity of ≥ 95% (as determined by HPLC and 31P NMR) . This compound is a clickable phosphoramidite used for oligo synthesis . It is generally stored at -20 °C under dry, inert gas conditions and has a shelf life of 12 months unopened after receipt .
Here are the scientific research applications of this compound:
- Oligonucleotide Synthesis: TIPS-5-Ethynyl-dU-CE Phosphoramidite can be used in solid-phase synthesis instead of 5-Ethynyl-dU-CE Phosphoramidite under standard conditions . The protecting group reduces the risk of side products. After synthesis, the oligo is deprotected, resulting in ethynyl modified oligonucleotides .
- Click Chemistry Modification: It can be used in combination with other alkyne modified phosphoramidites (e.g. 5-Ethynyl-dU-CEP or C8-Alkyne-dU-CEP) to create oligos that can be modified by Click Chemistry consecutively . This allows for a two-step modification: first, the unprotected alkyne is clicked, and after deprotection of TIPS, the second click can be performed .
- DNA Replication and Damage Studies: 5-ethynyl-2'-deoxyuridine (EdU), a compound related to this compound, is utilized as a DNA precursor to assess DNA replication . Once incorporated into DNA, EdU induces DNA damage signaling, affecting cell cycle progression and potentially inducing apoptosis .
- Cell Proliferation Studies: EdU staining has been shown to be a fast, sensitive, and reproducible method for studying cell proliferation, particularly in the central nervous system . It can be used to study cell proliferation in the adult central nervous system and can be combined with BrdU staining for double labeling DNA synthesis .
Literature References
The use of TIPS-5-Ethynyl-dU-CE Phosphoramidite and related compounds in research is supported by various publications:
- Ethynyl Side Chain Hydration: S. A. Ingale et al., J. Org. Chem., 2013, 78, 11271–11282 .
- Efficiency and Fidelity in Click Chemistry: P. Wu et al., Angew. Chemie Int. Ed., 2004, 43, 3928–3932 .
- Peptidotriazoles on Solid Phase: C. W. Tornøe et al., J. Org. Chem., 2002, 67, 3057–3064 .
- Click Chemistry: H. C. Kolb et al., Angew. Chemie Int. Ed., 2001, 40, 2004–2021 .
- Click Chemistry as a Reliable Method: Organic letters, 2006, 8(17), 3639-3642 .
Mechanism of Action
The mechanism of action of TIPS-5-Ethynyl-dU-CEP involves the introduction of click handles into oligonucleotides. This is achieved through the copper-catalyzed click reaction, which facilitates the efficient conjugation of the oligonucleotide with azide-functionalized moieties. The TIPS protecting group ensures the stability of the compound during synthesis and workup, preventing unwanted side reactions .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
5-Ethynyl-dU-CE Phosphoramidite (Unprotected Alkyne)
- Stability : Lacks the TIPS group, rendering the ethynyl group vulnerable to hydration under basic or heated deprotection conditions (e.g., concentrated ammonium hydroxide at 55°C). This results in partial or complete loss of click reactivity .
- Synthesis Compatibility : Requires strictly mild deprotection protocols (e.g., room temperature, dilute bases) to minimize hydration, limiting its use in high-throughput or automated synthesis workflows .
- Applications : Suitable for small-scale experiments where rapid conjugation is prioritized over synthetic yield.
C8-TMS-Alkyne-dT-CE Phosphoramidite (Discontinued)
- Structural Difference : Features a trimethylsilyl (TMS)-protected alkyne at the C8 position of deoxythymidine, unlike the C5-ethynyl modification in TIPS-5-Ethynyl-dU .
- Stability : TMS protection is less robust than TIPS under acidic conditions (e.g., during detritylation in solid-phase synthesis), leading to premature deprotection and side reactions .
- Replacement : TIPS-5-Ethynyl-dU-CE Phosphoramidite is recommended as a superior alternative due to its broader compatibility with standard phosphoramidite chemistry .
EdU (5-Ethynyl-2′-deoxyuridine)
- Functional Similarity : Contains an unprotected ethynyl group for click chemistry but is used as a nucleoside analog for metabolic DNA labeling in cell proliferation assays .
- Key Difference : EdU is incorporated into DNA in vivo during replication, whereas TIPS-5-Ethynyl-dU-CE Phosphoramidite is exclusively for in vitro oligonucleotide synthesis. EdU’s lack of protection necessitates immediate conjugation post-cell fixation to avoid degradation .
Data Tables
Table 1: Stability and Reactivity Comparison
*Theoretical maximum yield under optimal conditions.
Critical Research Findings
Hydration Resistance : The TIPS group in this compound eliminates hydration-derived side products, achieving >95% click reactivity compared to ≤60% for unprotected analogs .
Deprotection Efficiency : TBAF treatment for TIPS removal is rapid (≤1 min) and compatible with automated synthesizers, whereas prolonged ammonia deprotection for 5-Ethynyl-dU-CEP risks backbone degradation .
Safety Profile : While 5-Ethynyl-dU derivatives pose risks of skin/eye irritation (H315, H319) and respiratory sensitivity (H335) , the TIPS-protected variant reduces exposure to reactive intermediates during synthesis.
Q & A
Basic Research Questions
Q. How to design reproducible experiments for synthesizing TIPS-5-Ethynyl-dU-CEP?
- Methodological Answer :
- Step 1 : Define clear objectives (e.g., yield optimization, purity standards) and align them with existing protocols from primary literature .
- Step 2 : Document synthesis conditions (temperature, catalysts, solvents) in detail, ensuring alignment with peer-reviewed methods. Include validation steps like NMR or HPLC for reproducibility .
- Step 3 : Use secondary databases (e.g., SciFinder, Reaxys) to verify reagent compatibility and reaction mechanisms .
- Key Considerations : Avoid deviations from established protocols unless justified by systematic testing.
Q. What are best practices for conducting a scoping review on this compound?
- Methodological Answer :
- Step 1 : Use structured search terms (e.g., "this compound synthesis," "spectroscopic characterization") across primary journals and curated databases .
- Step 2 : Categorize findings by synthesis routes, analytical techniques, and reported challenges. Contrast results to identify knowledge gaps .
- Step 3 : Consult systematic review frameworks to ensure transparency and avoid bias in source selection .
Q. How to ensure ethical compliance in handling chemical data for publication?
- Methodological Answer :
- Step 1 : Disclose all data sources, including raw spectra and computational outputs, to enable replication .
- Step 2 : Adhere to institutional guidelines for data privacy, especially if collaborating with human-derived samples .
- Step 3 : Cite prior work rigorously to avoid plagiarism and acknowledge methodological precedents .
Advanced Research Questions
Q. How to resolve contradictions in spectroscopic data (e.g., NMR shifts) for this compound?
- Methodological Answer :
- Step 1 : Replicate experiments under identical conditions to confirm anomalies .
- Step 2 : Cross-validate using alternative techniques (e.g., X-ray crystallography, mass spectrometry) .
- Step 3 : Apply statistical tools (e.g., error analysis, confidence intervals) to assess variability significance .
Q. What strategies validate computational models predicting this compound reactivity?
- Methodological Answer :
- Step 1 : Compare computational results (e.g., DFT calculations) with empirical kinetic data .
- Step 2 : Use benchmark datasets from authoritative repositories (e.g., NIST Chemistry WebBook) for calibration .
- Step 3 : Publish code and parameters to enable independent verification .
Q. How to integrate heterogeneous data (e.g., synthetic, computational, biological) into a unified analysis?
- Methodological Answer :
- Step 1 : Standardize data formats (e.g., SMILES for structures, CSV for kinetics) using FAIR principles .
- Step 2 : Employ meta-analysis frameworks to reconcile conflicting results, prioritizing peer-reviewed studies .
- Step 3 : Use visualization tools (e.g., heatmaps, network graphs) to highlight correlations and outliers .
Q. How to address reproducibility failures in this compound synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
